4-(4-methylpiperazin-1-yl)-N-(2-phenylethyl)pyrimidin-2-amine
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Overview
Description
TP-040n is a chemical compound known as 4-(4-Methyl-1-piperazinyl)-N-(2-phenylethyl)-2-pyrimidinamine. It is primarily used as a negative control for TP-040, a potent and selective inhibitor of O-GlcNAcase (OGA). TP-040n itself does not inhibit OGA and is used to validate the specificity of TP-040 in various assays .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TP-040n involves the reaction of 4-methylpiperazine with 2-chloropyrimidine, followed by the introduction of a phenylethylamine group. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of TP-040n follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: TP-040n can undergo various chemical reactions, including:
Substitution Reactions: The pyrimidine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various substituted pyrimidine derivatives .
Scientific Research Applications
TP-040n is widely used in scientific research as a control compound to validate the specificity of TP-040. Its applications include:
Chemistry: Used in assays to study the inhibition of O-GlcNAcase.
Biology: Employed in cellular assays to investigate the role of O-GlcNAcylation in various biological processes.
Medicine: Research on neurodegenerative disorders such as Alzheimer’s disease, where O-GlcNAcylation plays a crucial role.
Industry: Utilized in the development of new inhibitors targeting O-GlcNAcase .
Mechanism of Action
TP-040n does not inhibit O-GlcNAcase and serves as a negative control. This means it does not interact with the enzyme and does not affect its activity. The primary purpose of TP-040n is to demonstrate that any observed effects in assays using TP-040 are due to the specific inhibition of O-GlcNAcase and not off-target effects .
Comparison with Similar Compounds
TP-040: A potent and selective inhibitor of O-GlcNAcase.
JNJ-65355394: Another O-GlcNAcase inhibitor used in similar research applications
Comparison:
TP-040n vs. TP-040: TP-040n is a negative control and does not inhibit O-GlcNAcase, while TP-040 is a potent inhibitor.
TP-040n vs. JNJ-65355394: Both are used in research on O-GlcNAcase, but TP-040n serves as a control, whereas JNJ-65355394 is an active inhibitor
TP-040n’s uniqueness lies in its role as a control compound, ensuring the specificity and validity of research findings involving O-GlcNAcase inhibitors.
Properties
Molecular Formula |
C17H23N5 |
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Molecular Weight |
297.4 g/mol |
IUPAC Name |
4-(4-methylpiperazin-1-yl)-N-(2-phenylethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C17H23N5/c1-21-11-13-22(14-12-21)16-8-10-19-17(20-16)18-9-7-15-5-3-2-4-6-15/h2-6,8,10H,7,9,11-14H2,1H3,(H,18,19,20) |
InChI Key |
BNXNWRSVYQHTOH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC=C2)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
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